molecular formula C12H7N3OS3 B12745885 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- CAS No. 110543-83-4

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)-

Cat. No.: B12745885
CAS No.: 110543-83-4
M. Wt: 305.4 g/mol
InChI Key: RLRWRRFCXDUANC-UHFFFAOYSA-N
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Description

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- is a complex heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- typically involves multi-step reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This process results in the formation of the desired pyrimidinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Benzylthio derivatives.

Mechanism of Action

The mechanism of action of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to reduced cell proliferation and potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- is unique due to its specific combination of a thiophene ring fused to a pyrimidine ring with a methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110543-83-4

Molecular Formula

C12H7N3OS3

Molecular Weight

305.4 g/mol

IUPAC Name

13-methylsulfanyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one

InChI

InChI=1S/C12H7N3OS3/c1-17-12-14-15-10(16)9-8(13-11(15)19-12)6-4-2-3-5-7(6)18-9/h2-5H,1H3

InChI Key

RLRWRRFCXDUANC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1

Origin of Product

United States

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